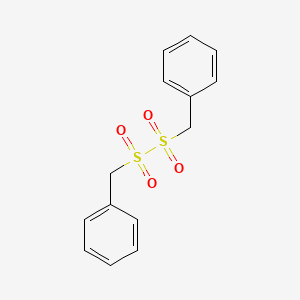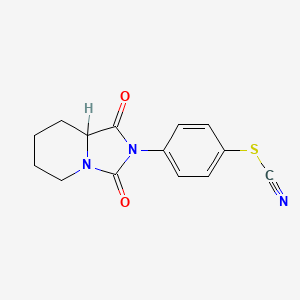
5-Methylhexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhexa-2,4-dienoic acid is an organic compound belonging to the class of α,β-unsaturated monocarboxylic acids. It is structurally characterized by a six-carbon chain with two conjugated double bonds and a carboxylic acid group. This compound is a derivative of sorbic acid, which is widely used as a food preservative due to its antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This one-pot synthesis yields multi-substituted 2,4-dienamides, which can be further processed to obtain the desired acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The addition of carboxylic acids to olefins is a practical method used in the industry to produce esters, which can then be hydrolyzed to yield the target acid .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated acids.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic addition reactions often use halogens (e.g., bromine) or hydrogen halides (e.g., HBr).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated acids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Methylhexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways involving carotenoid cleavage.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of preservatives and other functional materials
Mécanisme D'action
The mechanism of action of 5-Methylhexa-2,4-dienoic acid involves its interaction with biological molecules. As a Bronsted acid, it can donate protons to acceptor molecules, influencing various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbic Acid: A closely related compound with similar antimicrobial properties.
Hexadienoic Acid: Another α,β-unsaturated monocarboxylic acid with similar structural features.
Uniqueness
5-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which can influence its reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
19932-33-3 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
5-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h3-5H,1-2H3,(H,8,9) |
Clé InChI |
USVPNLRUHJWRFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
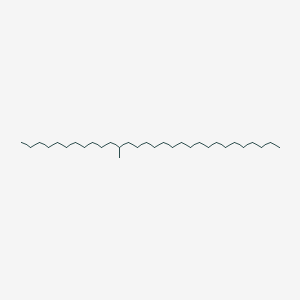
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
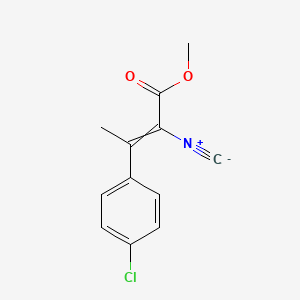
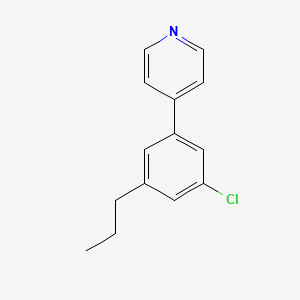

![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
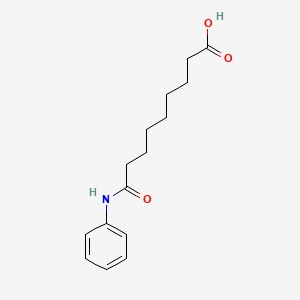
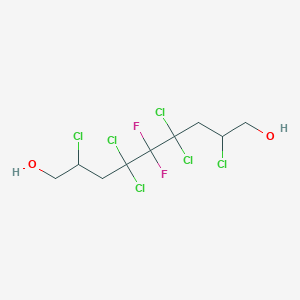
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
